molecular formula C₃₀H₁₉D₈N₅O₇ B1162480 (-)-cis-anti-N2-BPDE-dG-d8

(-)-cis-anti-N2-BPDE-dG-d8

Cat. No.: B1162480
M. Wt: 577.61
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The (-)-cis-anti-N2-BPDE-dG-d8 is a stable isotope-labeled analog of a key benzo[a]pyrene (B[a]P) DNA adduct, provided for advanced research in chemical carcinogenesis. Benzo[a]pyrene is a potent polycyclic aromatic hydrocarbon (PAH) carcinogen that, upon metabolic activation to diol epoxides like BPDE, forms covalent adducts with DNA bases, primarily at the N2 position of deoxyguanosine (dG) . These adducts are central to the mutagenic and tumor-initiating properties of B[a]P. The specific stereochemistry of the (-)-cis-anti adduct is characterized by the intercalation of the covalently attached benzo[a]pyrenyl ring into the DNA helix, accompanied by base displacement of the modified deoxyguanosine into the major groove . This distinct structural perturbation is a critical subject of study for understanding how specific DNA lesions evade repair and instruct misincorporation during replication. Research applications for this compound include its use as an internal standard in mass spectrometry-based methods for the precise quantification of DNA damage and repair studies. Furthermore, it serves as a defined template in biochemical studies to investigate the mechanisms of translesion synthesis (TLS) by DNA polymerases . Such studies have shown that cis-addition products of dG-(-)-anti-BPDE exhibit a high miscoding potential, predominantly resulting in deletion mutations . The deuterium labeling (d8) ensures minimal interference in these studies while providing excellent chromatographic and mass spectrometric properties for accurate tracking and measurement. This adduct is an essential tool for probing the relationship between adduct conformation, mutagenic specificity, and cellular processing, thereby offering valuable insights into the etiology of environmentally linked cancers.

Properties

Molecular Formula

C₃₀H₁₉D₈N₅O₇

Molecular Weight

577.61

Synonyms

[7S-(7α,8β,9β,10β)]-2’-Deoxy-N-(7,8,9,10-tetrahydro-7,8,9-trihydroxybenzo[a]pyren-10-yl)guanosine-d8;  Benzo[a]pyrene Guanosine deriv.-d8;  (-)-cis-anti-7,8,9-Trihydroxy-10-(2’-deoxyguanosin-2-yl)benzo[a]pyrene-d8

Origin of Product

United States

Formation and Stereochemical Characteristics of Cis Anti N2 Bpde Dg D8

Enzymatic Bioactivation Pathways Leading to anti-BPDE Formation

Benzo[a]pyrene (B130552) (B[a]P) itself is not carcinogenic; it requires metabolic activation to exert its genotoxic effects. ontosight.airesearchgate.netresearchgate.net This bioactivation is a multi-step enzymatic process primarily carried out by cytochrome P450 (CYP) enzymes and epoxide hydrolase. researchgate.netoup.com

The key pathway involves the following steps:

Initial Oxidation: Cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1, catalyze the oxidation of B[a]P to form B[a]P-7,8-epoxide. researchgate.netresearchgate.netoup.comoup.com These enzymes are part of the body's xenobiotic metabolism system and are often induced by exposure to polycyclic aromatic hydrocarbons (PAHs) like B[a]P. researchgate.netacs.org

Hydration: Microsomal epoxide hydrolase (mEH) then hydrolyzes the B[a]P-7,8-epoxide to form (–)-benzo[a]pyrene-7R,8R-dihydrodiol (B[a]P-7,8-diol). oup.comoup.com

Second Epoxidation: The B[a]P-7,8-diol is further oxidized by CYP enzymes, again primarily CYP1A1 and CYP1B1, at the 9,10-position. oup.comacs.orgnih.gov This reaction yields two diastereomeric diol epoxides: syn-BPDE and anti-BPDE. The anti-diastereomer, specifically (+)-anti-BPDE, is considered the ultimate carcinogenic metabolite of B[a]P. ontosight.aiacs.orgoup.com

The formation of anti-BPDE is a critical step, as this highly reactive electrophile can readily bind to cellular macromolecules, most notably DNA. ontosight.airesearchgate.net

Table 1: Key Enzymes in the Bioactivation of Benzo[a]pyrene to anti-BPDE

Enzyme Role Reference
Cytochrome P450 1A1 (CYP1A1) Initial oxidation of B[a]P and subsequent epoxidation of B[a]P-7,8-diol. researchgate.netoup.comacs.org
Cytochrome P450 1B1 (CYP1B1) Similar to CYP1A1, involved in both oxidation steps. oup.comacs.orgnih.gov

Mechanistic Details of the Covalent Reaction Between anti-BPDE and the N2-Position of Deoxyguanosine

Once formed, the electrophilic epoxide ring of anti-BPDE is susceptible to nucleophilic attack. Within the cellular nucleus, the primary target for this reaction is the DNA base guanine (B1146940). oup.comoup.com The exocyclic N2-amino group of deoxyguanosine (dG) acts as the nucleophile, attacking the C-10 position of anti-BPDE. acs.orgtandfonline.com This results in the opening of the epoxide ring and the formation of a stable covalent bond between the carcinogen and the DNA base. evitachem.comtandfonline.com

This reaction can proceed through two different stereochemical pathways, leading to either cis or trans addition of the N2-amino group relative to the C-9 hydroxyl group of the BPDE moiety. acs.org The formation of cis adducts can be influenced by environmental factors within the cell, such as the presence of halide ions. pnas.orgpnas.org Specifically, chloride ions can catalyze the formation of cis adducts by first reacting with anti-BPDE to form a trans chlorohydrin intermediate. pnas.org A subsequent SN2 displacement of the chloride by the N2-group of guanine then leads to the formation of the cis-BPDE-dG adduct. pnas.org

Stereochemical Specificity and Diastereomer Formation of (-)-cis-anti-N2-BPDE-dG-d8

The reaction between anti-BPDE and deoxyguanosine is highly stereospecific. anti-BPDE exists as a pair of enantiomers: (+)-anti-BPDE and (–)-anti-BPDE. nih.govacs.org Each of these enantiomers can react with dG via either cis or trans addition at the C-10 position. acs.orgresearchgate.net This results in the formation of four possible stereoisomeric adducts:

(+)-trans-anti-N2-BPDE-dG

(–)-trans-anti-N2-BPDE-dG

(+)-cis-anti-N2-BPDE-dG

(–)-cis-anti-N2-BPDE-dG

The compound of focus, this compound, is the deuterated form of the (–)-cis-anti-N2-BPDE-dG stereoisomer. The "(–)" indicates the specific enantiomer of the anti-BPDE that was involved in the reaction. The "cis" designation refers to the stereochemistry of the newly formed covalent bond, where the guanine base and the C-9 hydroxyl group of the benzo[a]pyrene moiety are on the same side of the plane of the pyrene (B120774) ring system. researchgate.net

Comparison with Other Positional and Stereoisomeric BPDE-dG Adducts

The different stereoisomers of BPDE-dG adducts exhibit distinct structural conformations and biological consequences.

Table 2: Comparison of cis and trans anti-N2-BPDE-dG Adducts

Feature cis-Adducts trans-Adducts Reference
Conformation in DNA Base-displaced intercalation Minor groove binding nih.govacs.orgresearchgate.net
DNA Distortion Significant Minimal pnas.orgnih.gov

| Formation Catalyst | Halide ions (e.g., Cl-) can catalyze formation. | Predominant form in the absence of catalysts. | pnas.orgpnas.org |

O6-BPDE-dG: While the N2 position of guanine is the primary site of adduction, reaction at other positions can also occur, albeit at a much lower frequency. oup.com One such minor adduct is formed at the O6 position of guanine. The formation of O6-BPDE-dG adducts is more commonly associated with the (–)-anti-BPDE enantiomer. oup.com These positional isomers have different chemical stabilities and mutagenic potentials compared to the N2 adducts.

Structural Impact of Cis Anti N2 Bpde Dg D8 on Dna Conformation

Local Distortions of the DNA Helix Induced by the Adduct

The formation of the (-)-cis-anti-N2-BPDE-dG adduct introduces significant local distortions to the DNA double helix. These bulky lesions disrupt the normal B-DNA structure, causing a variety of structural perturbations that are recognized by cellular mechanisms like the nucleotide excision repair (NER) pathway. researchgate.netnih.gov

Key distortions include:

Base Displacement: The modified deoxyguanosine residue is displaced from its normal position within the DNA helix. nih.gov

Helical Bending and Unwinding: The presence of the bulky pyrenyl moiety forces a bend or kink in the DNA axis at the site of the adduct. nih.govontosight.ai This distortion is a common feature recognized by DNA repair proteins. researchgate.net

Groove Alteration: The adduct's conformation can lead to the widening of the DNA grooves to accommodate the bulky carcinogen. nih.gov

Disruption of Base Pairing: The displacement of the modified guanine (B1146940) disrupts the Watson-Crick hydrogen bonding with its complementary cytosine base on the opposite strand. nih.gov NMR studies have shown that both the modified deoxyguanosine and its partner cytosine can be looped out of the helix into one of the grooves. nih.gov

These structural changes are critical for the biological activity of the adduct. The extent and nature of these distortions can influence the efficiency of DNA repair, with significant helical distortions generally being required for recognition by the NER system. researchgate.netnih.gov

Conformational Polymorphism of (-)-cis-anti-N2-BPDE-dG-d8 within DNA (e.g., Minor Groove vs. Intercalated)

Unlike its trans stereoisomers which tend to reside in the minor groove with minimal helical disruption, the (-)-cis-anti-N2-BPDE-dG adduct predominantly adopts a base-displaced intercalative conformation. researchgate.netnih.gov In this arrangement, the polycyclic aromatic ring of the BPDE moiety inserts into the DNA helix, stacking between the base pairs that flank the modification site. nih.gov

While the intercalated nature is generally agreed upon, the precise orientation of the adduct components has been a subject of detailed investigation, with some studies showing nuanced differences.

Intercalation with Major Groove Displacement: Combined NMR and molecular mechanics studies on an 11-mer DNA duplex revealed a structure where the benzo[a]pyrenyl ring intercalates into the helix. nih.gov In this model, the modified deoxyguanosine ([BP]-dG6) and its partner cytosine (dC17) are displaced from the helix and looped out into the major groove. nih.gov

Intercalation with Minor Groove Orientation: Other computational and structural studies have described the intercalated pyrenyl residue of the (-)-cis isomer as pointing toward the minor groove. nih.gov A separate study on the stereoisomeric (+)-cis-anti-[BP]dG adduct opposite a deletion site found that the modified deoxyguanosine is displaced into the minor groove. nih.gov

These variations highlight the conformational flexibility of the adduct, which can be influenced by several factors, including the local DNA sequence. The key distinction from its trans counterparts is the base-displaced intercalative structure, which creates a more significant distortion of the DNA helix. nih.govnih.gov

Summary of Conformational States for BPDE-dG Adducts
Adduct StereoisomerPredominant ConformationKey Structural FeaturesReference
(-)-cis-anti-N2-BPDE-dGBase-displaced IntercalationPyrenyl ring intercalates; modified dG and partner dC are displaced into the major groove. nih.gov
(-)-cis-anti-N2-BPDE-dGBase-displaced IntercalationInserted pyrenyl residue points toward the minor groove. nih.gov
(+)-trans-anti-N2-BPDE-dGMinor GroovePyrenyl moiety resides in the minor groove with minimal helix distortion. nih.gov
(-)-trans-anti-N2-BPDE-dGMinor GroovePyrenyl moiety resides in the minor groove, oriented oppositely to the (+) isomer. nih.gov

Influence of Flanking DNA Sequences on Adduct Conformation

The specific DNA sequence immediately surrounding the (-)-cis-anti-N2-BPDE-dG adduct plays a crucial role in determining its precise conformation and the resulting structural distortion. nih.govresearchgate.net The nature of the neighboring bases can affect the stability of the intercalated versus a more external conformation and influence the degree of helical bending. nih.govnih.gov

Studies on the stereoisomeric (+)-trans-anti-BPDE-guanine adduct have provided clear evidence for these flanking base effects:

5'-Flanking Guanine: When the adduct was placed next to a 5'-guanine (in a GGC context), it adopted a conformation with strong interaction between the carcinogen and the DNA bases. nih.gov

5'-Flanking Thymine (B56734): In contrast, when the adduct had a 5'-flanking thymine (in a TGC context), it existed primarily in a helix-external conformation with weaker carcinogen-base interactions. nih.gov

These sequence-dependent conformational differences have significant biological implications, as they can directly impact the efficiency of DNA repair at that site. nih.govnih.gov For instance, small differences in the sequence context of the RAS gene were shown to have a large effect on the DNA structural distortion caused by BPDE adducts, which could in turn affect DNA repair efficiency. nih.gov The conformation-dependent rates of DNA adduct repair underscore the importance of the local sequence environment. nih.gov

Influence of Flanking Bases on (+)-trans-anti-BPDE-dG Adduct Conformation
Sequence Context (Adducted G is bold)5'-Flanking BaseObserved ConformationReference
5'-TGC-3'ThyminePrimarily helix-external conformation. nih.gov
5'-GGC-3'GuanineConformation with strong carcinogen-base interaction. nih.gov
5'-AGA-3'Guanine (via Adenine)Conformation with strong carcinogen-base interaction. nih.gov

Theoretical and Computational Modeling of Adducted DNA Structures

Theoretical and computational methods are indispensable tools for elucidating the three-dimensional structures of DNA containing bulky adducts like (-)-cis-anti-N2-BPDE-dG. nih.gov These approaches complement experimental techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, by providing detailed atomic-level insights into adduct conformation and dynamics. nih.gov

Molecular Mechanics and Dynamics: Molecular mechanics (MM) and molecular dynamics (MD) simulations are widely used to model the structure of adducted DNA. nih.gov These methods use force fields (like AMBER or CHARMM) to calculate the potential energy of the system, allowing for the exploration of different conformational states. For example, extensive investigations have been carried out by systematically rotating flexible torsion angles to map the potential energy surface and identify the most stable conformations for BPDE-dG adducts. nih.gov

NMR-Restrained Modeling: A powerful approach combines experimental data with computational modeling. nih.govnih.gov Distances between protons measured in 2D-NMR experiments (specifically, Nuclear Overhauser Effect or NOE data) are used as restraints in molecular mechanics calculations. This ensures that the resulting computed structure is consistent with the experimental observations in solution. nih.gov This combined methodology was crucial in determining the base-displaced intercalative structure of the (-)-cis-anti-[BP]dG adduct. nih.gov

Quantum Mechanics: Density functional theory (DFT) has also been applied to study the electronic properties and stability of BPDE-DNA adducts, providing a deeper understanding of the bonding and interactions at a quantum level. acs.org

These computational studies have been fundamental in revealing the structural differences between the cis and trans BPDE adducts and in explaining how stereochemistry governs the orientation of the adduct within the DNA helix. nih.govnih.gov

Dna Replication Dynamics and Translesion Synthesis Tls Past Cis Anti N2 Bpde Dg D8

Blockage of High-Fidelity DNA Polymerases by the Adduct

High-fidelity replicative DNA polymerases, such as those from the Pol α, Pol δ, and Pol ε families, are responsible for the accurate and efficient duplication of the genome. However, their active sites are tightly constrained to ensure precise Watson-Crick base pairing, making them intolerant to distortions in the DNA template. The (-)-cis-anti-N2-BPDE-dG adduct, due to its bulky polycyclic aromatic structure, creates a major distortion in the DNA helix. oup.com

This structural alteration physically blocks the progression of the replicative polymerase machinery. oup.compnas.org Studies have shown that adducts like BPDE-dG effectively stall DNA synthesis by the catalytic subunits of yeast Pol α, Pol δ, and Pol ε, as well as human Pol β, typically pausing the polymerase one base before the lesion. mdpi.comnih.gov The inability of these high-fidelity polymerases to accommodate the bulky adduct in their active site leads to the arrest of the replication fork, which if not resolved, can lead to replication fork collapse and cell death. pnas.org This blockage is a critical signal for the activation of DNA damage checkpoints and the recruitment of alternative DNA repair or tolerance pathways, including translesion synthesis. bu.edu Research indicates that the (+)-cis-dG-N2-BPDE isomer is particularly effective at blocking translesion synthesis compared to other stereoisomers. researchgate.netnih.govresearchgate.net

Engagement and Efficiency of Specialized Translesion DNA Polymerases (e.g., Pol η, Pol κ, Pol ι, Rev1) in Bypassing (-)-cis-anti-N2-BPDE-dG

To overcome the replication block imposed by lesions like (-)-cis-anti-N2-BPDE-dG, cells employ a group of specialized Y-family TLS DNA polymerases. These polymerases have more open and flexible active sites that can accommodate damaged templates. mdpi.com

DNA Polymerase κ (Pol κ): Pol κ is uniquely proficient at bypassing BPDE-N2-dG adducts. mdpi.commdpi.com It is considered the primary polymerase capable of performing error-free bypass of these lesions by correctly inserting a cytosine (dCTP) opposite the adducted guanine (B1146940). nih.govnih.govresearchgate.net The efficiency of bypass, however, is influenced by the stereochemistry of the adduct. While Pol κ can bypass all four stereoisomers of dG-N2-BPDE, kinetic data have shown its bypass of the (-)-trans-anti-BPDE-N2-dG adduct is significantly more efficient than the (+)-trans-anti-BPDE-N2-dG adduct. nih.govnih.gov The (+)-cis-dG-N2-BPDE isomer, in particular, has been shown to be most effective in blocking translesion synthesis catalyzed by Pol κ, although the polymerase still preferentially incorporates the correct nucleotide. researchgate.netnih.gov Pol κ also functions as an extender polymerase, capable of elongating the DNA strand after a nucleotide has been inserted opposite the lesion by another polymerase. nih.govnih.gov

DNA Polymerase η (Pol η): The role of Pol η in bypassing BPDE-dG adducts is generally error-prone. nih.gov While it can bypass some small to medium-sized lesions, its replication is typically blocked by bulky adducts like BPDE-dG. portlandpress.com When it does manage to insert a nucleotide, it preferentially incorporates an adenine (B156593) (dATP) opposite both (+)- and (-)-trans-anti-BPDE-N2-dG adducts. nih.gov However, its ability to extend synthesis past the lesion is limited, often stopping after the initial insertion. nih.gov This suggests a two-polymerase mechanism where Pol η might perform the error-prone insertion, and another polymerase like Pol κ is required for the extension step. nih.govpnas.org

DNA Polymerase ι (Pol ι): Pol ι is strongly blocked by BPDE-dG adducts. mdpi.comoup.com In vitro studies have shown that it is generally unable to insert nucleotides opposite these lesions or to extend the primer strand past them. mdpi.com When it does incorporate a nucleotide, it tends to do so with a high frequency of misincorporation. oup.com For some BPDE-dG adducts, Pol ι has been observed to favor the insertion of thymine (B56734) (dTMP). oup.com

REV1: The REV1 protein plays a crucial, though often non-catalytic, role in TLS. nih.govnih.gov It functions as a scaffold, coordinating the switch between replicative and TLS polymerases. mdpi.com REV1 also possesses a deoxycytidyl transferase activity, allowing it to insert a cytosine (dCMP) opposite certain lesions, including BPDE-dG adducts. oup.comresearchgate.net It can work in concert with Pol κ in a two-step mechanism, where REV1 inserts the dCMP opposite the lesion, and Pol κ then carries out the subsequent extension synthesis. pnas.orgoup.comresearchgate.net

Nucleotide Incorporation Specificity and Misincorporation Frequencies Opposite and Past (-)-cis-anti-N2-BPDE-dG

The fidelity of nucleotide incorporation during TLS past the (-)-cis-anti-N2-BPDE-dG adduct is highly dependent on the specific polymerase engaged. The choice of nucleotide inserted opposite the lesion determines whether the bypass is error-free or mutagenic.

Pol κ is notable for its relatively accurate bypass, preferentially inserting dCMP opposite all stereoisomeric dG-N2-BPDE lesions. researchgate.netnih.gov Steady-state kinetic analyses show that the frequency of correct dCMP incorporation is several orders of magnitude higher than for any mismatched nucleotide. nih.gov For the major (+)-trans-dG-N2-BPDE adduct, misincorporation of dTMP, dAMP, and dGMP is minimal. nih.gov Even for the more blocking (+)-cis isomer, dCMP is still inserted efficiently. researchgate.net

Pol η predominantly causes G→T transversions by inserting dAMP opposite the BPDE-dG adduct. nih.gov Studies on the (+)- and (-)-trans isomers show this misincorporation is a frequent event, highlighting the mutagenic potential of Pol η-mediated bypass. nih.gov

Pol ι exhibits high misincorporation frequencies when bypassing BPDE-dG adducts, with a noted preference for inserting dTMP in certain sequence contexts, which would also lead to G→T mutations. oup.com

Mitochondrial Polymerase γ (Pol γ) , when encountering BaP dG adducts, preferentially misincorporates purines, dAMP and dGMP, over the correct dCMP. nih.gov

The following tables summarize kinetic data for nucleotide incorporation opposite BPDE-dG adducts by different DNA polymerases.

Table 1: Steady-State Kinetic Parameters for Nucleotide Incorporation Opposite a BPDE-dG Adduct by DNA Polymerase κ
Incorporated Nucleotide (dNTP)IsomerEfficiency (Vmax/Km)Misincorporation FrequencySource
dCTP(+)-transHigh- nih.gov
dATP(+)-transLow~10-2 - 10-3 pnas.org
dTTP(+)-transLow~10-2 - 10-3 pnas.org
dCTP(+)-cisEfficient- researchgate.netnih.gov
Table 2: Nucleotide Incorporation Preference Opposite BPDE-dG Adducts by DNA Polymerase η
IsomerPredominantly Inserted NucleotideOutcomeSource
(+)-transAError-Prone nih.gov
(-)-transAError-Prone nih.gov

Structural Basis of TLS Polymerase Interaction with the Adducted Template

The ability of TLS polymerases to bypass bulky adducts is rooted in their unique structural features, which differ significantly from high-fidelity polymerases. The conformation of the DNA adduct itself is also a critical determinant of polymerase interaction.

The (-)-cis-anti-N2-BPDE-dG adduct, like other cis isomers, tends to adopt a base-displaced intercalative conformation. nih.gov In this structure, the damaged guanine is displaced from the DNA base stack, and the pyrenyl ring of the adduct inserts itself between the base pairs. This contrasts with trans adducts, which typically lie in the minor groove of the DNA helix. nih.gov The (-)-cis adduct specifically orients the intercalated pyrenyl residue toward the minor groove. nih.gov

In contrast, modeling studies predict that the more constrained active sites of Pol η and Pol ι would result in a steric clash with the bulky BPDE-adducted DNA. mdpi.com This structural incompatibility explains their general inability to efficiently or accurately bypass these lesions. For REV1 , its catalytic activity relies on using an arginine residue in its active site to template the insertion of a cytosine, rather than reading the damaged base directly, providing a mechanism to bypass lesions that cannot be recognized by other polymerases. researchgate.net The distinct intercalative structure of the (-)-cis-anti-N2-BPDE-dG adduct likely presents a unique challenge, influencing which TLS polymerase is engaged and the ultimate fidelity of the bypass event.

Mutagenic Potential and Spectra Induced by Cis Anti N2 Bpde Dg D8

Types of Mutations: G→T Transversions, G→A Transitions, Frameshifts, and Deletions

The predominant type of mutation induced by BPDE-dG adducts, including the (-)-cis-anti isomer, is the G→T transversion. nih.govoup.comresearchgate.net This is a hallmark of benzo[a]pyrene-induced mutagenesis and is frequently observed in lung cancer-associated mutations in smokers. nih.gov In addition to G→T transversions, G→A transitions and, to a lesser extent, frameshift mutations and deletions have also been reported. oup.com Frameshift mutations, which involve the insertion or deletion of a number of nucleotides not divisible by three, can arise from a slippage mechanism during DNA replication past the bulky adduct. oup.com

Studies in both prokaryotic and eukaryotic systems have confirmed the mutagenicity of the (-)-cis-anti-N2-BPDE-dG adduct, with G→T transversions being the primary mutational outcome. nih.gov The presence of the adduct can significantly reduce the number of transformants in E. coli, a toxic effect that can be partially mitigated by the induction of the SOS response, a global response to DNA damage. nih.gov

Table 1: Mutational Spectrum of (-)-cis-anti-N2-BPDE-dG-d8

Mutation TypeFrequency in Prokaryotic Systems (E. coli)Frequency in Eukaryotic Systems (COS cells)References
G→T TransversionsPrimary mutation observed. The (-)-cis adduct is more mutagenic than the (+)-cis adduct.Primary mutation observed. Both (+)- and (-)-cis adducts are equally mutagenic. nih.gov
G→A TransitionsObserved, but generally at a lower frequency than G→T transversions.Observed, but generally at a lower frequency than G→T transversions. oup.com
Frameshifts (Deletions/Insertions)Reported to occur, particularly deletions of a single G:C base pair in runs of G:C.Less frequently reported compared to base substitutions. oup.com

Identification of Mutational Hotspots and Sequence Context Effects

The frequency and type of mutations induced by (-)-cis-anti-N2-BPDE-dG are not random but are significantly influenced by the local DNA sequence context, leading to the formation of mutational hotspots. nih.govnih.gov These hotspots often occur at specific nucleotide sequences that are more susceptible to adduct formation or are repaired less efficiently. For BPDE-dG adducts in general, sequences with runs of guanines, particularly 5'-GG-3' sequences, have been identified as mutational hotspots. oup.comresearchgate.net

The bases flanking the adducted guanine (B1146940) play a crucial role. For instance, studies on (+)-anti-BPDE have shown that the base on the 5' side of the mutating guanine can influence the type of mutation that occurs. oup.com While G→T, G→A, and G→C mutations have been observed in 5'-AG-3', 5'-CG-3', and 5'-GG-3' contexts, only G→T mutations were detected in a 5'-TG-3' context for the (+)-anti-BPDE adduct. oup.com Furthermore, the presence of methylated cytosine in CpG sequences, which are common in human genes like p53, can enhance the reactivity of BPDE with the adjacent guanine and can also alter the conformation of the resulting adduct, thereby influencing its mutagenic potential. acs.orgoup.com

Table 2: Influence of Sequence Context on Mutagenesis by BPDE-dG Adducts

Sequence ContextObserved Effect on MutagenesisReferences
5'-GG-3'Identified as a mutational hotspot for BPDE-N2-dG adducts. researchgate.net
5'-(A/T)G-3' vs 5'-(G/C)G-3'In E. coli with SOS induction, (+)-anti-BPDE mutagenesis is enhanced ~4-fold more in 5'-(A/T)G-3' sequences. oup.com
5'-G(C/G)-3' vs 5'-G(A/T)-3'In E. coli with SOS induction, (+)-anti-BPDE mutagenesis is enhanced ~4-fold more in 5'-G(C/G)-3' sequences. oup.com
Methylated CpG sitesEnhanced reactivity of BPDE with guanine and can alter adduct conformation. These sites are mutational hotspots in the p53 gene. acs.orgoup.com

Correlation Between Adduct Stereochemistry, DNA Conformation, TLS Polymerase Usage, and Mutagenic Outcome

The stereochemistry of the BPDE-dG adduct is a critical determinant of its conformation within the DNA helix, which in turn influences which translesion synthesis (TLS) DNA polymerase is recruited to bypass the lesion, and ultimately, the fidelity of that bypass. nih.govnih.gov The (-)-cis-anti-N2-BPDE-dG adduct, like its stereoisomers, forms a bulky lesion that stalls the replicative DNA polymerases. Specialized TLS polymerases are then recruited to replicate past the damage.

Different TLS polymerases exhibit different specificities when encountering a BPDE-dG adduct. For example, polymerase κ (Pol κ) is known to bypass BPDE-N2-dG lesions in a mostly error-free manner, inserting the correct nucleotide (dCMP) opposite the adducted guanine. nih.govacs.org In contrast, other polymerases like polymerase η (Pol η), polymerase ζ (Pol ζ), and Rev1 are often involved in error-prone bypass, leading to mutations. nih.govnih.gov Specifically for the G→T transversion, a two-polymerase mechanism has been proposed for the trans-adducts, where Pol η inserts an adenine (B156593) opposite the adducted guanine, and Pol ζ then extends from this mismatch. nih.govaopwiki.org

The conformation of the adduct in the DNA minor or major groove influences which polymerase can be accommodated. The (-)-trans-adduct, for example, can adopt a minor groove conformation that is a substrate for error-free bypass by Pol κ or an intercalated conformation in certain sequence contexts that may favor mutagenic bypass. acs.org While detailed structural data for the (-)-cis-anti adduct bound to a TLS polymerase is less available, it is understood that its specific three-dimensional structure will dictate the interaction with the active site of the polymerase, thereby determining the outcome of translesion synthesis.

Table 3: TLS Polymerase Involvement in BPDE-dG Adduct Bypass

TLS PolymeraseRole in Bypassing BPDE-dG AdductsMutagenic OutcomeReferences
Polymerase κ (Pol κ)Capable of replicating past all four stereoisomeric BPDE-N2-dG lesions.Primarily error-free bypass (inserts C). nih.govacs.org
Polymerase η (Pol η)Involved in error-prone bypass; inserts A opposite the adduct.Contributes to G→T transversions. nih.govoup.com
Polymerase ζ (Pol ζ) and Rev1Work together in error-prone bypass, often extending from a mismatch created by an inserter polymerase.Required for G→T transversion mutations. acs.orgnih.gov

Analysis of Mutagenic Spectra in Prokaryotic and Eukaryotic Reporter Systems

The mutagenic outcome of the (-)-cis-anti-N2-BPDE-dG adduct can differ between prokaryotic and eukaryotic systems, reflecting differences in their respective DNA replication and repair machineries. nih.gov Studies using shuttle vectors containing a site-specific (-)-cis-anti-N2-BPDE-dG adduct have allowed for a direct comparison of its mutagenicity in E. coli and mammalian cells (e.g., COS-7 simian kidney cells).

In E. coli, the mutagenic frequency of BPDE-dG adducts is highly dependent on the adduct's stereochemistry and its position within a specific sequence context. nih.gov Notably, the (-)-cis adduct is more mutagenic than the (+)-cis adduct in this prokaryotic host. nih.gov The induction of the SOS response in E. coli enhances the survival of plasmids containing the adduct and also influences the mutational spectrum. nih.govoup.com

Table 4: Comparative Mutagenicity of (-)-cis-anti-N2-BPDE-dG in Prokaryotic and Eukaryotic Systems

FeatureProkaryotic System (E. coli)Eukaryotic System (COS-7 cells)References
Primary MutationG→T TransversionG→T Transversion nih.govresearchgate.net
Relative Mutagenicity(-)-cis adduct is more mutagenic than (+)-cis adduct. Cis adducts are generally more mutagenic than trans adducts.(-)-cis and (+)-cis adducts are equally mutagenic. Trans adducts are generally more mutagenic than cis adducts. nih.gov
Influence of Host FactorsSOS induction improves transformant yield and enhances mutagenesis.Different repertoire and regulation of TLS polymerases compared to prokaryotes. nih.govoup.com

Recognition and Processing of Cis Anti N2 Bpde Dg D8 by Dna Repair Pathways

Role of Nucleotide Excision Repair (NER) in Bulky Adduct Removal

Nucleotide Excision Repair (NER) is the principal cellular defense mechanism against bulky DNA lesions that distort the double helix, including those formed by benzo[a]pyrene (B130552) diol epoxide (BPDE). nih.govduke.edu The (-)-cis-anti-N2-BPDE-dG-d8 adduct, a stereoisomer of the major DNA adduct formed from the potent carcinogen BaP, is a recognized substrate for the human NER machinery. nih.govscispace.com This repair pathway is crucial for preventing the mutagenic consequences of such adducts, which, if left unrepaired, can lead to mutations and potentially initiate carcinogenesis. nih.govnih.gov

The NER process involves the recognition of the helical distortion caused by the adduct, followed by dual incisions in the damaged strand on either side of the lesion. This results in the excision of a short, single-stranded DNA fragment, typically 24-32 nucleotides in length, containing the adduct. The resulting gap is then filled by DNA polymerases using the undamaged strand as a template, and the process is completed by DNA ligase, which seals the final phosphodiester bond. Both stereoisomeric cis and trans N2-guanine adducts derived from BPDE are substrates for NER, although their repair efficiencies can differ. nih.govnih.gov

Mechanisms of Damage Recognition by NER Components (e.g., XPC-HR23B, XPE-DDB)

The initiation of NER, particularly the global genome repair (GG-NER) sub-pathway, relies on the precise recognition of the DNA lesion. The primary damage sensor in GG-NER is the XPC-RAD23B protein complex. nih.govnih.gov This complex does not recognize the specific chemical structure of the adduct itself but rather the thermodynamic instability and helical distortion it induces in the DNA. nih.gov Research suggests that NER is initiated when the XPC-RAD23B complex binds to a transiently opened DNA sequence at the site of the BPDE adduct. nih.govscispace.com

In some contexts, particularly within chromatin, another factor, the UV-damaged DNA-binding protein (UV-DDB) complex (also known as XPE), can be involved in the initial recognition of damage. nih.gov Following initial binding by a damage sensor, the transcription factor IIH (TFIIH) complex is recruited to the site. TFIIH has helicase subunits (XPB and XPD) that unwind the DNA around the lesion, creating a bubble structure and verifying the presence of the damage. nih.govresearchgate.net This is followed by the binding of other core NER factors, such as XPA and RPA, which further stabilize the open complex and position the endonucleases for incision. researchgate.net

NER Recognition ComponentFunction in BPDE-dG Repair
XPC-RAD23B Primary initial damage sensor in GG-NER; recognizes helical distortion caused by the adduct. nih.govnih.gov
UV-DDB (XPE) Can act as an upstream damage sensor, particularly for lesions within a chromatin context. nih.gov
TFIIH Recruited after initial recognition; its helicase activity unwinds DNA to verify the lesion and create a repair bubble. nih.govresearchgate.net
XPA Involved in damage verification and assembly/stabilization of the NER complex. researchgate.net

Efficiency and Strand Bias of NER Excision of this compound

The efficiency with which NER removes BPDE-dG adducts is not uniform and is influenced by the adduct's specific stereochemistry and its local DNA sequence context. In vitro studies have demonstrated that NER systems in both prokaryotes and eukaryotes generally incise cis-configured BPDE adducts more efficiently than their trans counterparts. nih.gov The underlying reason for this variability lies in the balance between the stabilizing and destabilizing interactions the adduct has with the surrounding DNA helix, which in turn affects its recognition by the NER machinery. nih.gov

A distinct strand bias is often observed in the repair of BPDE adducts within actively transcribed genes. The transcribed strand (TS) is typically repaired more rapidly and efficiently than the non-transcribed strand (NTS). nih.gov This phenomenon is attributed to the action of the transcription-coupled repair (TCR) sub-pathway of NER. However, the observed repair ratio between the transcribed and non-transcribed strands for BPDE-dG is generally less pronounced than for other bulky lesions like cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs) induced by UV radiation. researchgate.net

Involvement of Transcription-Coupled Repair (TCR) Mechanisms

Transcription-Coupled Repair (TCR) is a specialized sub-pathway of NER that prioritizes the removal of DNA lesions from the transcribed strands of active genes. nih.gov The presence of a bulky adduct like this compound on the template strand poses a significant block to the elongating RNA polymerase II (RNAPII) enzyme. nih.govresearchgate.net The stalling of RNAPII at the lesion site serves as the initiating signal for TCR. nih.gov

Upon stalling, specific TCR factors, notably Cockayne syndrome proteins A (CSA) and B (CSB), are recruited to the site. nih.govresearchgate.net These proteins are thought to mediate the displacement of the stalled polymerase and facilitate the assembly of the core NER machinery, including TFIIH, to excise the lesion. nih.govresearchgate.net This direct coupling of repair to transcription ensures that genes crucial for cellular function are cleared of transcription-blocking damage, allowing for the rapid resumption of gene expression. The observation of lower damage levels on the transcribed strands of highly active genes provides strong evidence for the involvement of TCR in processing BPDE-dG adducts. nih.gov

Potential Role of Other DNA Repair Mechanisms (e.g., Base Excision Repair) for Associated Lesions

While NER is the primary pathway for removing the bulky this compound adduct, the chemical reactions of BPDE with DNA are not limited to this single product. BPDE can also react at other sites on DNA bases, such as the N7 position of guanine (B1146940), forming minor adducts. duke.edu These minor adducts can be chemically unstable and lead to the spontaneous loss of the damaged base (depurination), which creates an apurinic/apyrimidinic (AP) site. duke.edu

Factors Influencing Repair Efficiency (e.g., Chromatin Context, DNA Methylation)

The efficiency of NER is profoundly influenced by the local environment of the DNA, particularly the chromatin structure. nih.govnih.gov DNA in eukaryotic cells is packaged into chromatin, and the degree of compaction affects the accessibility of DNA lesions to the repair machinery.

Chromatin Context : Open, transcriptionally active chromatin (euchromatin) is more accessible to NER factors. Consequently, BPDE-dG adducts in these regions are repaired more efficiently than those located in tightly packed, transcriptionally silent heterochromatin. nih.gov The presence of a BPDE-dG adduct within a nucleosome core particle can reduce NER efficiency compared to its repair in free DNA. nih.govscispace.com However, post-translational modifications on the histones within native nucleosomes can facilitate NER, suggesting a dynamic interplay between chromatin state and repair initiation. nih.govscispace.com Repair activity is often elevated around transcription start sites (TSS), which are characterized by open chromatin. researchgate.net

FactorEffect on this compound Repair Efficiency
Chromatin Compaction Decreases repair efficiency; lesions in heterochromatin are less accessible than those in euchromatin. nih.gov
Nucleosome Occupancy Decreases repair efficiency compared to naked DNA, though histone modifications can modulate this effect. nih.govscispace.com
Location in Active Genes Increases repair efficiency, particularly on the transcribed strand, due to Transcription-Coupled Repair (TCR). nih.gov
DNA Methylation Generally decreases repair efficiency by promoting a more compact and inaccessible chromatin state. nih.gov

Impact of Cis Anti N2 Bpde Dg D8 on Gene Expression and Transcription

Interference with RNA Polymerase Processivity and Fidelity

The presence of a bulky adduct like (-)-cis-anti-N2-BPDE-dG-d8 on the DNA template can significantly impede the progression of RNA polymerase. The processivity of RNA polymerase, its ability to continuously synthesize an RNA strand without dissociating from the DNA template, is often compromised. The structural distortion of the DNA helix caused by the adduct can disrupt the precise interactions required between the polymerase, the DNA template, and the nascent RNA chain.

Research on bulky DNA adducts has shown that they can decrease the rate of transcription elongation and increase the likelihood of polymerase dissociation. While specific quantitative data for the this compound isomer is not extensively detailed in publicly available literature, the general mechanism is understood to involve steric hindrance within the active site of the RNA polymerase.

Furthermore, the fidelity of transcription can be compromised. RNA polymerases, while generally highly accurate, can misincorporate nucleotides when encountering a damaged template base. The altered conformation of the adducted guanine (B1146940) in this compound can lead to incorrect base pairing during RNA synthesis, resulting in a transcript with a different sequence than the original genetic code. This can lead to the production of non-functional or even harmful proteins.

Impact of Bulky Adducts on RNA Polymerase Activity

ParameterEffect of Adduct PresencePotential Consequence
ProcessivityDecreasedPremature termination of transcription
Elongation RateReducedLower levels of full-length transcripts
FidelityDecreasedProduction of mutant proteins

Transcriptional Stalling and Read-Through Properties of the Adduct

The this compound adduct is a potent blocker of transcription, often leading to transcriptional stalling. When RNA polymerase encounters this lesion, its forward movement is halted. The severity of this stalling can depend on the specific conformation of the adduct within the DNA helix and the sequence context in which it resides. Computational studies on related BPDE-dG adducts have shown that different stereoisomers adopt distinct conformations, which in turn influences their interaction with polymerases. The cis conformation of the adduct, as in this compound, is known to cause significant distortion to the DNA structure.

In some instances, RNA polymerase may be able to bypass the adduct, a process known as transcriptional read-through. The efficiency of read-through is generally low for bulky adducts and is often error-prone. The ability of the polymerase to navigate past the lesion can be influenced by various transcription factors and the specific type of RNA polymerase. For example, some specialized polymerases may have a more open active site that can accommodate a damaged template.

Consequences for Global and Gene-Specific Expression Profiles

The widespread formation of this compound adducts can lead to significant changes in the global and gene-specific expression profiles of a cell. The stalling of RNA polymerase at adduct sites can lead to a general downregulation of transcription, as fewer full-length transcripts are produced.

However, the cellular response to DNA damage can also lead to the upregulation of specific genes. Genes involved in DNA repair, cell cycle arrest, and apoptosis are often activated in response to the presence of bulky adducts. This is part of a complex signaling network that aims to mitigate the harmful effects of the DNA damage. For instance, the presence of BPDE-induced DNA adducts has been shown to activate DNA damage signaling pathways.

Studies on the effects of benzo[a]pyrene (B130552), the parent compound of BPDE, have demonstrated tissue-specific changes in gene expression. These changes are not solely dependent on the levels of DNA adducts but also on the specific cellular context and the interplay of various signaling pathways.

Potential Changes in Gene Expression in Response to this compound

Gene CategoryExpected Change in ExpressionRationale
General Housekeeping GenesDownregulationTranscriptional stalling and arrest
DNA Repair GenesUpregulationCellular response to DNA damage
Cell Cycle Control GenesUpregulationArrest of cell cycle to allow for DNA repair
Apoptosis-related GenesUpregulationInduction of programmed cell death if damage is irreparable

DNA Adducts as Signals for Transcriptional Arrest and Degradation

Persistent transcriptional stalling at a DNA adduct like this compound can serve as a signal for several downstream cellular processes. The stalled RNA polymerase complex can recruit proteins involved in transcription-coupled nucleotide excision repair (TC-NER), a specialized DNA repair pathway that preferentially removes lesions from the transcribed strand of active genes.

If the damage is too extensive or cannot be repaired in a timely manner, the stalled transcriptional complex can be targeted for ubiquitination and subsequent proteasomal degradation. This process, known as transcriptional arrest, ensures that truncated and potentially harmful proteins are not produced from the damaged template. The arrest and subsequent removal of the stalled polymerase are critical for preventing genomic instability and cellular dysfunction. The blockage of transcription by such adducts is a key mechanism by which these lesions exert their cytotoxic and carcinogenic effects.

Cellular Responses and Signaling Pathways Triggered by Cis Anti N2 Bpde Dg D8

Activation of DNA Damage Checkpoint Kinases (e.g., ATM, ATR, Chk1, Chk2)

The presence of bulky DNA adducts such as (-)-cis-anti-N2-BPDE-dG-d8 is a significant challenge to the integrity of the genome, prompting the activation of a sophisticated signaling network to coordinate a proper cellular response. Central to this network are the phosphatidylinositol 3-kinase-like kinases (PIKKs), ataxia telangiectasia mutated (ATM) and ATM and Rad3-related (ATR). While ATM is primarily activated by DNA double-strand breaks, ATR responds to a broader range of DNA lesions that stall replication forks, including bulky adducts.

Upon recognition of the DNA distortion caused by the this compound adduct, ATR is activated. This activation is a critical initial step in the DNA damage response (DDR). Activated ATR then phosphorylates a key downstream effector, the checkpoint kinase 1 (Chk1). This phosphorylation activates Chk1, enabling it to phosphorylate its own downstream targets, thereby propagating the damage signal.

While the primary response to replication-blocking adducts is often ATR-dependent, there can be crosstalk with the ATM pathway. The processing of these adducts or the collapse of stalled replication forks can lead to the formation of double-strand breaks, which in turn activates the ATM-Chk2 signaling axis. Activated ATM phosphorylates the checkpoint kinase 2 (Chk2), another crucial mediator of the DNA damage response. Together, the activation of these kinase cascades orchestrates a comprehensive cellular reaction to the presence of this compound adducts.

Adduct-Mediated Induction of Cell Cycle Arrest

A fundamental consequence of the activation of DNA damage checkpoint kinases is the transient halt of cell cycle progression. This arrest provides the cell with a critical window of opportunity to repair the damaged DNA before it can be permanently fixed as a mutation during DNA replication or lead to catastrophic events during mitosis. The specific phase of the cell cycle at which the arrest occurs is dependent on the timing of damage recognition and the specific checkpoint pathways activated.

The presence of this compound adducts can induce cell cycle arrest at multiple phases, including G1, S, and G2/M.

G1 Arrest: The ATM-Chk2 and ATR-Chk1 pathways can lead to the stabilization and activation of the tumor suppressor protein p53. Activated p53 acts as a transcription factor, inducing the expression of several target genes, most notably the cyclin-dependent kinase inhibitor p21. p21 binds to and inhibits cyclin E-CDK2 and cyclin D-CDK4/6 complexes, thereby preventing the phosphorylation of the retinoblastoma protein (Rb) and blocking the entry into the S phase.

Intra-S Phase Arrest: Adducts present during DNA replication can cause the stalling of replication forks. The ATR-Chk1 pathway plays a crucial role in stabilizing these stalled forks and preventing their collapse. This response slows down the rate of DNA synthesis, providing time for the repair machinery to act.

G2/M Arrest: If the DNA damage is detected later in the cell cycle or is not repaired by the G2 phase, the ATR-Chk1 and ATM-Chk2 pathways can prevent entry into mitosis. These kinases phosphorylate and inactivate the Cdc25 family of phosphatases. Inactivated Cdc25 is unable to remove inhibitory phosphates from cyclin B-CDK1 complexes, the master regulators of mitotic entry, thus leading to a G2 arrest.

Cell Cycle PhaseKey Regulatory ProteinsConsequence of Arrest
G1 p53, p21, CDK2, CDK4/6, RbPrevents replication of damaged DNA
Intra-S ATR, Chk1Stabilizes replication forks, slows DNA synthesis
G2/M ATR, Chk1, ATM, Chk2, Cdc25, CDK1Prevents entry into mitosis with damaged chromosomes

Cellular Pathways Leading to Apoptosis or Senescence in Response to Persistent Adducts

When the DNA damage induced by this compound adducts is extensive or cannot be efficiently repaired, the cell may be directed towards one of two terminal fates: apoptosis or senescence. This decision is critical for preventing the propagation of potentially mutagenic lesions.

Apoptosis , or programmed cell death, is an active process that eliminates damaged cells in a controlled manner. The presence of persistent DNA adducts can trigger the intrinsic apoptotic pathway. The activation of p53 plays a central role in this process. p53 can transcriptionally upregulate the expression of pro-apoptotic proteins of the Bcl-2 family, such as Bax and Puma. These proteins promote the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates effector caspases like caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.

Senescence is a state of irreversible cell cycle arrest, where the cell remains metabolically active but does not proliferate. It serves as a potent tumor-suppressive mechanism by preventing the division of cells with damaged genomes. Persistent DNA damage signaling from this compound adducts is a strong inducer of senescence. The sustained activation of the p53/p21 and the p16/Rb pathways are key drivers of this process. Senescent cells exhibit characteristic morphological and biochemical changes, including an enlarged and flattened morphology and increased activity of senescence-associated β-galactosidase (SA-β-gal). They also secrete a complex mixture of pro-inflammatory cytokines, chemokines, and growth factors, known as the senescence-associated secretory phenotype (SASP).

Cellular FateKey Molecular PlayersKey Features
Apoptosis p53, Bax, Puma, Cytochrome c, CaspasesCell shrinkage, chromatin condensation, DNA fragmentation, formation of apoptotic bodies
Senescence p53, p21, p16, RbIrreversible cell cycle arrest, enlarged morphology, SA-β-gal activity, SASP

Regulation of DNA Repair Genes and Cellular Stress Responses

In response to the formation of this compound adducts, cells activate a multifaceted stress response that includes the modulation of DNA repair gene expression. The primary pathway for the removal of these bulky adducts is Nucleotide Excision Repair (NER). The NER pathway can be broadly divided into two sub-pathways: global genome NER (GG-NER) and transcription-coupled NER (TC-NER).

Studies have shown that exposure to benzo[a]pyrene (B130552) diol epoxide (BPDE) can lead to the transcriptional upregulation of key NER genes, such as XPC and DDB2, which are involved in the initial recognition of DNA damage in GG-NER. This upregulation is often dependent on the p53 tumor suppressor protein. The goal of this response is to enhance the cell's capacity to remove the adducts and restore genomic integrity.

However, the cellular response is not always straightforward. Research has also indicated that under certain conditions, particularly with persistent damage that leads to senescence, there can be a repression of other DNA repair genes. For instance, studies have reported the downregulation of genes involved in mismatch repair (MMR), such as MSH2 and MSH6, and homologous recombination (HR), such as RAD51, in cells undergoing senescence induced by BPDE. nih.gov This repression of certain repair pathways in senescent cells may contribute to the stability of the growth arrest but also highlights the complex and sometimes paradoxical nature of the cellular response to chronic DNA damage.

Research Methodologies for the Study of Cis Anti N2 Bpde Dg D8

Synthesis of Site-Specific Adducted Oligonucleotides and Plasmids for In Vitro Studies

To investigate the precise biological consequences of a single DNA lesion, it is essential to create DNA molecules, such as oligonucleotides and plasmids, containing the adduct at a specific, predetermined site. This site-specific placement allows researchers to directly correlate the presence of the (-)-cis-anti-N2-BPDE-dG adduct with outcomes like DNA polymerase stalling, repair enzyme recognition, or transcriptional blockage.

The synthesis of site-specifically adducted oligonucleotides typically employs phosphoramidite (B1245037) chemistry. A modified phosphoramidite monomer containing the BPDE-dG adduct is chemically synthesized and then incorporated into an oligonucleotide chain at the desired position during automated solid-phase DNA synthesis. This technique allows for the creation of short DNA strands with a single, precisely located adduct. These modified oligonucleotides are invaluable for high-resolution structural studies like NMR and X-ray crystallography, as well as for biochemical assays investigating the interactions of DNA polymerases and repair proteins with the lesion.

For studies in a more complex biological context, such as in cell extracts or whole cells, it is often necessary to place the adduct within a larger plasmid vector. A common strategy for constructing plasmids with a site-specific lesion involves enzymatic and ligation-based methods. nih.govnih.govaacrjournals.org A short, double-stranded oligonucleotide containing the (-)-cis-anti-N2-BPDE-dG adduct is first synthesized. This adducted cassette is then ligated into a plasmid vector that has been linearized by restriction enzymes, often using enzymes like BbsI that cut outside their recognition sequence to create specific, non-palindromic cohesive ends. nih.govnih.gov This ensures the directional insertion of the adduct-containing fragment. The resulting circular plasmid, now carrying a single, site-specific lesion, can be used in a variety of in vitro and cellular assays to study replication, repair, and transcription in a more physiologically relevant context. nih.govaacrjournals.org

Following synthesis, both adducted oligonucleotides and plasmids must be rigorously purified and characterized, typically using methods like high-performance liquid chromatography (HPLC), polyacrylamide gel electrophoresis (PAGE), and mass spectrometry, to confirm the presence and integrity of the site-specific adduct.

High-Resolution Mass Spectrometry for Adduct Detection and Quantification (e.g., LC-MS/MS with Deuterated Standards for (-)-cis-anti-N2-BPDE-dG-d8)

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC) in a tandem mass spectrometry (LC-MS/MS) setup, stands as a gold standard for the highly sensitive and specific detection and quantification of DNA adducts like (-)-cis-anti-N2-BPDE-dG. nih.govaacrjournals.org This methodology is crucial for accurately measuring the low levels of adducts found in biological samples.

The core principle of quantification by this method is stable isotope dilution mass spectrometry. nih.govnih.govoup.com This involves using a known amount of a stable isotope-labeled analogue of the analyte as an internal standard. In this context, this compound, which contains eight deuterium (B1214612) (d8) atoms, serves as the ideal internal standard for quantifying the non-deuterated, naturally occurring BPDE-dG adduct. The deuterated standard is chemically identical to the analyte and thus behaves identically during sample preparation, chromatographic separation, and ionization, but it is distinguishable by its higher mass in the mass spectrometer. nih.govnih.gov

The typical workflow involves several key steps:

DNA Isolation and Hydrolysis: DNA is first extracted from the biological sample (e.g., tissues, cells). To analyze the adducts, the DNA is broken down into its constituent components. This is typically achieved through enzymatic digestion, which uses a cocktail of nucleases and phosphatases to hydrolyze the DNA into individual deoxynucleosides. nih.govnih.gov

Addition of Internal Standard: A precise amount of the deuterated standard, this compound, is added to the hydrolyzed DNA sample.

Chromatographic Separation: The mixture of deoxynucleosides is injected into an HPLC system. The LC column separates the different components of the mixture based on their physicochemical properties, with the BPDE-dG adduct and its deuterated standard co-eluting.

Mass Spectrometric Analysis: As the components elute from the LC column, they are ionized (typically by electrospray ionization, ESI) and introduced into the mass spectrometer. In a tandem MS experiment (e.g., using a triple quadrupole or Orbitrap instrument), the instrument is set to first select the protonated molecular ions ([M+H]+) of both the analyte (BPDE-dG) and the internal standard (BPDE-dG-d8). nih.govnih.gov These selected ions, known as precursor ions, are then fragmented in a collision cell. Specific, characteristic fragment ions (product ions) are then monitored. For BPDE-dG, the precursor ion has a mass-to-charge ratio (m/z) of 570.2, and for the d8 standard, it is m/z 578.2 (or m/z 580.2 for a 15N5, d8 standard). nih.govoup.com Common fragmentation involves the loss of the deoxyribose sugar, yielding a product ion that is monitored for quantification. nih.gov

By comparing the peak area of the analyte's product ion to that of the internal standard's product ion, a highly accurate and precise quantification of the number of BPDE-dG adducts in the original DNA sample can be achieved. nih.govnih.gov The sensitivity of modern HRMS methods is remarkable, with limits of detection reaching as low as one adduct per 10^11 nucleotides. oup.com

ParameterDescription
Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Quantification Method Stable Isotope Dilution
Internal Standard This compound (or other isotopic variants)
Sample Preparation Enzymatic hydrolysis of DNA to deoxynucleosides
Ionization Method Electrospray Ionization (ESI)
Precursor Ion (Analyte) m/z 570.2
Precursor Ion (d8 Standard) m/z 578.2
Detection Limit As low as 1 adduct per 10^11 nucleotides

Nuclear Magnetic Resonance (NMR) Spectroscopy for Adducted DNA Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the three-dimensional structure of molecules in solution. It is particularly valuable for elucidating the conformational changes that a DNA double helix undergoes upon formation of a (-)-cis-anti-N2-BPDE-dG adduct. nih.gov Such structural insights are critical for understanding how the adduct interferes with DNA processing machinery and how it is recognized by repair enzymes.

Studies on the (+)-cis-anti-[BP]dG adduct, a stereoisomer, have revealed a distinct and highly distorting conformation. nih.govoup.com The bulky, planar benzo[a]pyrenyl ring system intercalates, or inserts itself, into the DNA helix between the base pairs flanking the adducted guanine (B1146940). nih.govoup.com This intercalation causes significant disruption of the normal helical structure. A key feature of this conformation is the displacement of the modified deoxyguanosine itself. Instead of remaining paired with its partner cytosine within the helix, the adducted guanine is swung out into the minor groove of the DNA. oup.com This base-displaced intercalative model has become a hallmark of the cis addition of BPDE to the N2 position of guanine.

The data obtained from NMR experiments, which provide a set of distance and dihedral angle restraints, are often used in conjunction with computational methods like molecular mechanics and restrained molecular dynamics simulations. nih.gov This combined approach allows for the generation of high-resolution 3D models of the adducted DNA duplex that are consistent with the experimental NMR data. These models provide a static and dynamic picture of how the this compound adduct perturbs the DNA structure, revealing details such as the widening of the minor groove, the distortion of the sugar-phosphate backbone, and the precise orientation of the pyrenyl ring relative to the adjacent base pairs.

X-ray Crystallography of Adducted DNA Duplexes or Adduct-Polymerase Complexes

X-ray crystallography is the definitive method for determining the atomic-level three-dimensional structure of molecules. While NMR provides structural information in a solution state, crystallography reveals the structure in a solid, crystalline form. For DNA adducts, this technique can provide unparalleled detail of the molecular architecture of an adducted DNA duplex or, perhaps more revealingly, of the adduct within the active site of a DNA polymerase.

Despite the importance of BPDE-dG adducts, obtaining high-quality crystals suitable for X-ray diffraction has proven to be a significant challenge. However, crystallographic studies of DNA containing closely related BPDE adducts in complex with DNA polymerases have provided critical insights. For instance, the crystal structure of a BPDE-adenine adduct complexed with the lesion-bypass DNA polymerase Dpo4 revealed two distinct conformations of the BPDE moiety. aacrjournals.org In one conformation, the pyrenyl ring was intercalated into the DNA helix, while in the other, it was solvent-exposed and positioned in the major groove. aacrjournals.orgoup.com This structural duality suggests a dynamic nature for the adduct that may influence its processing by polymerases.

More directly relevant to the dG adduct, the crystal structure of a (+)-trans-anti-BPDE-N2-dG adduct was solved in a ternary complex with human DNA polymerase κ (pol κ) and an incoming nucleotide. oup.com This landmark study provided a structural basis for error-free replication past this bulky lesion. The key findings from this crystallographic analysis include:

Adduct Accommodation: The active site of polymerase κ opens on the minor groove side to accommodate the bulky BPDE adduct, which is attached at the N2 position of guanine and resides in the minor groove. oup.com

Maintenance of Watson-Crick Geometry: Crucially, the adducted guanine maintains its standard Watson-Crick base pairing with the opposing cytosine in the active site. This preservation of the correct base pairing geometry is what directs the accurate insertion of dCTP opposite the lesion. oup.com

Conformation of the BPDE Ring: The bulky pyrenyl ring is stabilized in a conformation pointing toward the 5'-end of the template strand, fitting into a pocket within the polymerase. oup.com

These crystallographic snapshots provide a molecular rationale for how a specialized DNA polymerase can tolerate a highly distorting lesion and carry out accurate translesion synthesis. While a crystal structure for the specific (-)-cis-anti-N2-BPDE-dG adduct remains to be solved, these existing structures of related adducts offer a powerful framework for understanding the structural biology of BPDE-induced DNA damage and its interaction with the cellular replication machinery.

FindingEnzymeAdduct ConformationImplication
Dual ConformationsDpo4 PolymeraseIntercalated and Major GrooveSuggests conformational flexibility that may influence replication fidelity.
Minor Groove AccommodationDNA Polymerase κMinor GrooveShows how a polymerase active site can adapt to a bulky lesion.
Preserved Base PairingDNA Polymerase κWatson-Crick (G:C)Explains the mechanism for error-free bypass of the adduct.

Gel-Based Assays for DNA Replication and Repair Studies

Gel-based assays, particularly those using polyacrylamide gel electrophoresis (PAGE), are fundamental tools for studying the functional consequences of DNA lesions like (-)-cis-anti-N2-BPDE-dG on DNA replication and repair processes in vitro. These assays allow for the direct visualization of DNA products, providing qualitative and quantitative information on enzyme activity.

DNA Replication and Polymerase Stalling Assays: To investigate how a BPDE-dG adduct affects DNA synthesis, primer extension assays are commonly used. nih.gov The basic setup involves a short, radiolabeled (typically with ³²P) DNA primer annealed to a longer, single-stranded DNA template that contains a site-specific (-)-cis-anti-N2-BPDE-dG adduct. A DNA polymerase is then added along with deoxynucleotide triphosphates (dNTPs) to initiate DNA synthesis.

The reaction products are subsequently separated by size on a denaturing polyacrylamide gel, which separates DNA strands based on their length with single-nucleotide resolution. The gel is then exposed to a phosphor screen or X-ray film to visualize the radiolabeled DNA fragments. If the polymerase is blocked by the adduct, it will stall and dissociate, leading to the accumulation of truncated DNA products that terminate at or near the site of the lesion. The intensity of the band corresponding to the stalled product provides a measure of the extent to which the adduct blocks the polymerase. These assays can be used to compare the bypass efficiency of different DNA polymerases or to study the mutagenic potential by analyzing which nucleotide is inserted opposite the lesion. nih.gov

DNA Repair Assays: Gel-based assays are also central to studying the repair of BPDE-dG adducts, primarily through the nucleotide excision repair (NER) pathway. The in vitro NER assay uses a short, double-stranded DNA substrate containing a site-specific (-)-cis-anti-N2-BPDE-dG adduct, which is often internally labeled with ³²P. This substrate is incubated with cell-free extracts (e.g., from human HeLa cells) that contain all the necessary proteins for NER.

The NER machinery recognizes the bulky, helix-distorting lesion and makes dual incisions in the damaged strand, one on each side of the adduct, releasing a short oligonucleotide fragment (typically 24-32 nucleotides in length) containing the lesion. nih.gov The reaction products are then deproteinized and analyzed on a denaturing polyacrylamide gel. The appearance of a radiolabeled band corresponding to the size of the excised fragment is direct evidence of successful NER activity. The intensity of this band can be quantified to measure the efficiency of repair. Such assays have been instrumental in demonstrating that cis-configured BPDE-dG adducts are generally recognized and excised more efficiently by the human NER system than their trans counterparts. nih.govaacrjournals.org

Reporter Gene Assays for Mutagenesis and Transcriptional Studies

Reporter gene assays provide a powerful cellular context to investigate the mutagenic and transcriptional consequences of DNA adducts like (-)-cis-anti-N2-BPDE-dG. These assays rely on the expression of an easily measurable gene product, such as luciferase or β-galactosidase, to report on a specific biological event.

Mutagenesis Studies: To study the mutations induced by BPDE-dG adducts, shuttle vector-based assays are frequently employed. nih.gov In this system, a reporter gene, such as the E. coli supF gene, is incorporated into a plasmid (the shuttle vector) that can replicate in both mammalian cells and bacteria. The plasmid is treated in vitro with BPDE to generate adducts randomly across the vector. This adducted plasmid population is then transfected into mammalian host cells (e.g., COS7 monkey kidney cells). nih.gov

Inside the mammalian cells, the cellular machinery attempts to replicate the damaged plasmid. During this process, translesion synthesis (TLS) polymerases may bypass the BPDE-dG adducts, sometimes inserting an incorrect nucleotide opposite the lesion, thus fixing a mutation. After a period of replication, the plasmid progeny are isolated from the mammalian cells and transformed into an indicator strain of E. coli. This bacterial strain is engineered to require a functional supF gene for a specific phenotype, often related to color formation on indicator plates (e.g., blue/white screening). nih.gov Plasmids that have acquired an inactivating mutation in the supF gene will give rise to colonies with a different color, allowing for the easy identification and quantification of the mutation frequency. The mutant plasmids can then be isolated and the supF gene sequenced to determine the precise nature of the mutations. Studies using this approach have shown that BPDE adducts primarily induce base substitutions at G:C base pairs. nih.gov

Transcriptional Studies: The presence of a bulky adduct in a gene's coding or regulatory region can block the progression of RNA polymerase, thereby inhibiting transcription. Reporter assays are used to quantify this effect. A reporter gene, such as firefly luciferase, is placed under the control of a promoter. Plasmids containing BPDE-dG adducts can be co-transfected with this reporter plasmid into cells. nih.govoup.com

It has been shown that the presence of BPDE-adducted DNA can inhibit the expression of a co-transfected reporter gene, even when the adducts are not on the reporter plasmid itself. nih.govoup.com This phenomenon, known as transcriptional squelching, is thought to occur because the DNA adducts can sequester essential transcription factors, such as Sp1, making them unavailable to bind to the promoter of the reporter gene. nih.gov The level of transcriptional inhibition is measured by the decrease in the reporter enzyme's activity (e.g., a reduction in light output in a luciferase assay). These assays demonstrate that beyond causing mutations, DNA adducts can profoundly disrupt normal patterns of gene expression.

Advanced Sequencing-Based Adduct Mapping Techniques (e.g., Damage-Seq)

While the aforementioned techniques provide critical information about the synthesis, structure, and biological effects of a single, site-specifically placed adduct, understanding the distribution of damage across the entire genome is essential for linking carcinogen exposure to mutational signatures observed in cancer. Advanced, high-throughput sequencing-based techniques have been developed to map the locations of DNA adducts at single-nucleotide resolution.

One such powerful method is Damage-Seq . This technique and its variants are designed to identify the precise genomic coordinates of specific types of DNA damage. The general workflow for mapping BPDE-dG adducts using a Damage-Seq approach involves several key steps:

Adduct Formation: Genomic DNA, either in vitro (naked DNA) or from cells treated with BPDE, is used as the starting material.

DNA Fragmentation: The DNA is randomly fragmented into smaller, manageable pieces suitable for high-throughput sequencing.

Immunoprecipitation (IP): A crucial step involves the use of a highly specific antibody that recognizes the BPDE-dG adduct. This antibody is used to selectively pull down and enrich the DNA fragments that contain the adduct.

Polymerase Stalling: The enriched, adducted DNA fragments are then used as templates for a DNA polymerase. The polymerase will synthesize a new strand until it encounters the bulky BPDE-dG adduct, at which point it will stall and terminate synthesis. This creates a population of newly synthesized DNA strands whose 3' ends are located just before the site of the adduct.

Ligation and Sequencing: Sequencing adapters are ligated to the ends of these truncated fragments, and the resulting library is subjected to high-throughput sequencing.

Data Analysis: The sequencing reads are aligned to a reference genome. The genomic locations where the reads pile up (specifically, the 5' ends of the reads, which correspond to the 3' ends of the stalled fragments) indicate the precise positions of the BPDE-dG adducts on the opposite strand.

This genome-wide mapping has revealed that BPDE adduct formation is not random but is influenced by sequence context and chromatin structure. The resulting adduct maps can be compared with mutational signatures from smoking-related cancers, providing a direct link between the sites of DNA damage and the locations of cancer-driving mutations. For example, Damage-Seq has shown that the distribution of BPDE-dG adducts in trinucleotide contexts strongly correlates with the G-to-T transversion mutational signature commonly found in lung cancers from smokers.

Immunochemical Detection Techniques in Research Settings (e.g., ELISA, Immunohistochemistry)

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For BPDE-DNA adducts, competitive ELISA is a common format. In this setup, BPDE-DNA standards or unknown samples are immobilized on a 96-well plate. cellbiolabs.com A specific primary antibody against BPDE-dG is then added. This antibody competes for binding to the immobilized adducts and a known amount of enzyme-labeled BPDE-dG. The amount of enzyme activity is inversely proportional to the concentration of the adduct in the sample.

Various iterations of immunoassays have been developed to enhance sensitivity and throughput. nih.gov A chemiluminescence immunoassay (CIA) has been shown to have a significantly lower limit of detection compared to other methods like the dissociation-enhanced lanthanide fluoroimmunoassay (DELFIA). nih.govoup.com The sensitivity of these assays is crucial for biomonitoring studies where adduct levels can be very low. nih.gov

Table 1: Comparison of Immunoassay Sensitivities for BPDE-DNA Adduct Detection

Immunoassay TypeAbbreviationApproximate Limit of Detection (Adducts per Nucleotide)Reference
Competitive ELISAELISA~4 adducts per 108 nih.gov
Dissociation-Enhanced Lanthanide FluoroimmunoassayDELFIA~1.5 adducts per 108 oup.com
Chemiluminescence ImmunoassayCIA~1.5 adducts per 109 nih.govoup.com
Sandwich Chemiluminescence ImmunoassaySCIA~3 adducts per 109 nih.gov

Immunohistochemistry (IHC)

Immunohistochemistry allows for the visualization of BPDE-DNA adducts within the context of tissue architecture. This technique is invaluable for identifying the specific cell types that are targeted by BPDE and for studying the distribution of adducts across different tissues. The methodology involves preparing thin sections of formalin-fixed, paraffin-embedded tissue. nih.govimmunohistochemistry.us These sections undergo an antigen retrieval process to expose the adducts. epigentek.com

A primary antibody specific to the BPDE-DNA adduct is applied to the tissue section, followed by a secondary antibody conjugated to an enzyme (like horseradish peroxidase). nih.gov A substrate is then added, which reacts with the enzyme to produce a colored product at the location of the adduct. This allows for the microscopic visualization of adduct distribution. nih.gov IHC has been successfully used to demonstrate the dose-dependent formation of BPDE-DNA adducts in the nuclei of various skin cells in mice and to track the gradual decrease in staining intensity as DNA repair occurs. nih.gov

Table 2: Research Findings from Immunohistochemical Detection of BPDE-like DNA Adducts in Human Pterygium

ParameterFinding
Detection FrequencyBPDE-like DNA adducts were detected in 33.0% (34 out of 103) of pterygium samples.
Primary Antibody UsedAnti-BPDE-like DNA adduct polyclonal antibody.
Detection MethodConventional streptavidin peroxidase method.
Key CorrelationA significant association was found between the levels of BPDE-like DNA adducts and genetic polymorphisms in the CYP1A1 gene.
Risk AssociationIndividuals with CYP1A1 m1/m2 or m2/m2 genotypes had a 9.675-fold higher risk of BPDE-like DNA adduct formation compared to those with the m1/m1 genotype.

The specificity of IHC is confirmed through control tests, such as pre-incubating the antibody with the carcinogen-modified DNA to block the signal, ensuring that the observed staining is genuinely due to the presence of the adducts. nih.gov

In Vitro and Cellular Model Systems for Investigating Cis Anti N2 Bpde Dg D8

Reconstitution Systems with Purified DNA Polymerases and Repair Enzymes

In vitro reconstitution systems are powerful tools for examining the molecular interactions between a specific DNA lesion and the cellular machinery responsible for DNA replication and repair. By using purified enzymes, researchers can study the precise biochemical steps involved in the processing of adducts like (-)-cis-anti-N2-BPDE-dG.

Studies have shown that bulky adducts like BPDE-dG can block replicative DNA polymerases. nih.gov However, specialized translesion synthesis (TLS) polymerases can bypass these lesions, often in an error-prone manner that leads to mutations. nih.govnih.gov For example, purified human DNA polymerase η (Polη) can bypass a (+)-trans-anti-BPDE-N2-dG lesion, predominantly incorporating an incorrect nucleotide (adenine) opposite the adduct. nih.gov This in vitro finding correlates with the G→T transversion mutations frequently observed in mammalian cells exposed to benzo[a]pyrene (B130552). nih.gov

Biochemical evidence also suggests a two-step process for bypassing BPDE-dG adducts involving two different polymerases. Human Polη can insert a nucleotide opposite the lesion, but its ability to extend the DNA strand beyond that point is limited. nih.gov Human DNA polymerase κ (Polκ), on the other hand, is more efficient at this extension step. nih.gov The coordinated action of these polymerases allows for the effective, albeit mutagenic, bypass of the damage. nih.gov

The nucleotide excision repair (NER) pathway is the primary mechanism for removing bulky adducts like BPDE-dG. duke.edu In vitro systems using purified components of the NER machinery, such as the Uvr(A)BC excinuclease from E. coli or cell-free extracts from mammalian cells, have demonstrated the ability to recognize and excise oligonucleotides containing these adducts. nih.govunc.edu Such systems allow for a detailed analysis of the efficiency and fidelity of repair, revealing that the stereochemistry of the adduct can influence its recognition and removal by repair enzymes. nih.gov

Prokaryotic (e.g., E. coli) Mutagenesis and Repair Assays

The bacterium Escherichia coli serves as a foundational model for studying DNA damage and repair due to its well-characterized genetic systems. When plasmids containing a site-specifically placed (-)-cis-anti-N2-BPDE-dG adduct are introduced into E. coli, the adduct strongly blocks DNA replication and reduces plasmid survival. nih.gov

The mutagenic potential of the adduct is readily assessed in this system. Studies have shown that both (+)- and (-)-cis-BPDE-dG adducts are mutagenic in E. coli, primarily causing G→T transversions. nih.gov Interestingly, the stereochemistry of the adduct significantly influences its mutagenicity in bacteria; the (-)-cis adduct is consistently more mutagenic than the (+)-cis or trans adducts. nih.gov The induction of the SOS response, a global response to DNA damage in bacteria, can enhance the survival of plasmids carrying these adducts but can also alter the pattern of mutagenesis. nih.govscispace.com

The role of specific repair pathways can be investigated using mutant E. coli strains. In strains deficient in the UvrABC nucleotide excision repair system (uvrA-), the repair of BPDE-dG adducts is abolished. nih.gov This leads to a significant decrease in cell survival upon exposure to BPDE. nih.gov Conversely, in repair-proficient wild-type cells, adducts are removed efficiently, with approximately 50% of the damage repaired within 15 minutes and complete removal in about 60 minutes. nih.gov These assays confirm that NER is the major pathway for repairing BPDE-dG adducts in E. coli. unc.edunih.gov

Table 1: Mutagenic Properties of BPDE-dG Adducts in E. coli

Adduct StereoisomerPrimary MutationRelative MutagenicityEffect of SOS Induction
(-)-cis-anti-N2-BPDE-dGG → THighImproves plasmid survival
(+)-cis-anti-N2-BPDE-dGG → TModerateImproves plasmid survival
trans-anti-N2-BPDE-dGG → TLower than cis adductsCan alter mutation pattern

Yeast (Saccharomyces cerevisiae) as a Eukaryotic Model for DNA Damage Response and Mutagenesis

The budding yeast Saccharomyces cerevisiae is a valuable eukaryotic model system because its DNA damage response pathways are highly conserved with those in humans. nih.gov Studies in yeast have been crucial in identifying the roles of specific DNA polymerases in the mutagenic bypass of BPDE-dG adducts.

Research has shown that mutagenesis induced by BPDE in yeast requires DNA polymerase ζ (Polζ) and partially involves DNA polymerase η (Polη). researchgate.net This suggests that an error-prone translesion synthesis mechanism is a primary source of mutations resulting from these adducts. researchgate.net The mutation spectrum can also vary; while G→T transversions are common, some studies have reported a preference for G→C transversions, which may be governed by Polζ preferentially inserting a guanine (B1146940) opposite the BPDE-dG adduct. researchgate.net The fidelity of DNA synthesis and the resulting mutations are influenced by which translesion bypass polymerases are active in the cell. researchgate.net

Yeast strains with deletions in specific DNA repair genes are used to pinpoint the pathways involved in processing BPDE-dG adducts. For instance, deleting genes in the nucleotide excision repair (NER) pathway leads to increased sensitivity and mutagenesis upon acetaldehyde (B116499) exposure, a compound that also forms DNA adducts, highlighting the central role of NER in protecting the genome. nih.gov These genetic tools make yeast an excellent platform for systematically dissecting the complex network of pathways that respond to bulky DNA damage.

Mammalian Cell Culture Models (e.g., Human Bronchial Epithelial Cells, Fibroblasts, Cancer Cell Lines)

Mammalian cell cultures provide a more direct model for studying the effects of adducts like (-)-cis-anti-N2-BPDE-dG in a human context. A variety of cell types are used, including normal human fibroblasts, immortalized human bronchial epithelial cells (like BEAS-2B), and various cancer cell lines (such as HepG2 liver cells and TK6 lymphoblastoid cells). nih.govnih.govnih.gov

In these cells, BPDE treatment leads to the formation of DNA adducts in a dose-dependent manner. nih.govnih.gov These adducts are potent blockers of DNA transcription and replication, which can trigger cell cycle arrest, typically at the G2/M checkpoint, and induce mutations. oup.comoup.com Studies in human TK6 cells show a linear relationship between the number of BPDE-dG adducts and the frequency of mutations, even at low, environmentally relevant concentrations. nih.gov

The repair of these adducts is a critical factor in determining cell fate. In normal, repair-proficient human cells, BPDE-dG adducts are removed by the NER pathway. nih.gov For example, in TK6 cells, about 60% of adducts are removed within 24 hours. nih.gov In contrast, cells derived from patients with the genetic disorder Xeroderma Pigmentosum, which have defects in NER, show a severely compromised ability to remove these adducts. nih.gov This deficiency leads to increased sensitivity to the cytotoxic and mutagenic effects of BPDE. The persistence of these adducts in repair-deficient cells underscores the critical role of NER in preventing the conversion of DNA damage into permanent mutations. nih.gov

Table 2: Repair Kinetics of BPDE-dG Adducts in Human Cell Lines

Cell LineRepair CapacityAdducts Removed in 24hReference
TK6 (Lymphoblastoid)Proficient (NER)~60% nih.gov
CRL2522 (Normal Fibroblast)Proficient (NER)~55% nih.gov
GM04312C (XPA Fibroblast)Deficient (NER)No significant removal nih.gov

Genetically Engineered Mouse Models for Mechanistic Studies of Adduct Processing

Genetically engineered mouse models (GEMMs) are indispensable for studying the in vivo consequences of DNA adducts and the roles of specific DNA repair pathways in a whole-organism context. addgene.orgmousebiology.org These models allow researchers to investigate how adduct processing in different organs correlates with tissue-specific cancer susceptibility. nih.gov

Mice that are deficient in specific DNA repair genes, such as the Xpa gene (a critical component of the NER pathway), are particularly valuable. nih.gov When exposed to benzo[a]pyrene, Xpa-deficient mice accumulate significantly higher levels of BPDE-dG adducts in tissues like the lung, liver, and spleen compared to their wild-type counterparts. researchgate.net For instance, after 13 weeks of treatment, the adduct levels in the lungs of Xpa knockout mice were nearly three times higher than in wild-type mice. researchgate.net

This impaired repair capacity directly links to increased susceptibility to cancer. nih.gov Models that combine a deficiency in DNA repair (e.g., Xpa knockout) with a mutation in a tumor suppressor gene (e.g., p53 haploinsufficiency) exhibit even greater susceptibility to carcinogen-induced tumors. nih.gov These studies demonstrate that the enhanced tumorigenesis is at least partly due to the higher formation and persistence of BPDE-dG adducts in target organs. nih.gov GEMMs provide crucial in vivo evidence confirming that efficient DNA repair is a critical barrier to chemical carcinogenesis.

Comparative Analysis of Cis Anti N2 Bpde Dg D8 with Other Bpde Adducts

Differential Biological Activities and Repair Efficiencies of Isomeric BPDE-DNA Adducts

The biological activities of BPDE-DNA adducts, particularly their mutagenicity and susceptibility to DNA repair mechanisms, are profoundly influenced by their stereoisomeric form. The four primary stereoisomers resulting from the reaction of anti-BPDE with the N2 position of guanine (B1146940) are (+)-trans, (-)-trans, (+)-cis, and (-)-cis adducts.

Research has demonstrated that both (+)-cis and (-)-cis adducts are mutagenic in bacterial and mammalian cells, primarily inducing G to T transversions. nih.gov In studies using Escherichia coli, the (-)-cis adduct exhibits greater mutagenicity than the (+)-cis adduct. Conversely, in simian kidney (COS7) cells, both cis adducts display comparable levels of mutagenicity. nih.gov Interestingly, in E. coli, cis adducts, particularly the (-)-cis isomer, are consistently more mutagenic than their trans counterparts. nih.gov In contrast, within COS cells, trans adducts generally lead to higher mutation frequencies than cis adducts. nih.gov

The efficiency of nucleotide excision repair (NER), the primary pathway for removing bulky DNA adducts, also varies among the isomers. It has been shown that BPDE-N2-dG adducts with a cis configuration are excised more efficiently by the human NER system than the corresponding trans isomers. duke.edu Specifically, the 10R (+)-cis-anti-[BP]-N2-dG adduct is repaired approximately five times more efficiently than the stereoisomeric 10S (+)-trans-anti-[BP]-N2-dG adduct. nih.gov This difference in repair efficiency is a critical factor in determining the persistence of these adducts in the genome and, consequently, their mutagenic potential.

BPDE-dG IsomerRelative Mutagenicity in E. coliRelative Mutagenicity in COS7 CellsRelative NER Efficiency
(-)-cis-antiHigher than (+)-cisComparable to (+)-cis; lower than trans isomersHigher than trans isomers
(+)-cis-antiLower than (-)-cisComparable to (-)-cis; lower than trans isomersHigher than trans isomers (approx. 5x greater than (+)-trans)
(-)-trans-antiLower than cis isomersHigher than cis isomersLower than cis isomers
(+)-trans-antiLower than cis isomersGenerally highestLower than cis isomers

Structure-Activity Relationships Among Diverse BPDE-DNA Adducts

The distinct biological activities of BPDE-dG isomers are rooted in their unique three-dimensional structures and how they perturb the DNA double helix. The conformation of the bulky pyrenyl ring relative to the DNA helix is a key determinant of its biological fate.

Spectroscopic and electrophoretic studies have revealed significant conformational differences between cis and trans adducts. nih.gov Both (+)-cis and (-)-cis-anti-N2-BPDE-dG adducts have been found to adopt an intercalated conformation. In this arrangement, the pyrenyl residue inserts into the DNA helix, causing a displacement of the modified guanine base and significant distortion of the DNA backbone. nih.gov This intercalation is stabilized by π-π stacking interactions between the pyrenyl group and the adjacent DNA bases. nih.gov

In contrast, the trans-adducts, including (+)-trans and (-)-trans isomers, predominantly adopt an external conformation, residing in the minor groove of the DNA helix with minimal interaction with the base pairs. nih.gov The (+)-trans adduct, in particular, causes a more significant distortion of the duplex structure compared to the other three isomers, as evidenced by a greater retardation in electrophoretic mobility. nih.gov

These conformational differences directly impact how these adducts are recognized by cellular machinery. The significant distortion caused by the intercalated cis adducts may serve as a better recognition signal for the NER machinery, leading to their more efficient removal compared to the less disruptive minor groove-bound trans adducts. nih.govduke.edu

BPDE-dG IsomerPredominant ConformationInteraction with DNA HelixStructural Distortion
(-)-cis-antiIntercalatedPyrenyl ring inserted into the helix, displacing the modified guanine. Strong π-π stacking.Significant
(+)-cis-antiIntercalatedPyrenyl ring inserted into the helix, displacing the modified guanine. Strong π-π stacking.Significant
(-)-trans-antiExternalPyrenyl ring in the minor groove with minimal interaction.Minor
(+)-trans-antiExternalPyrenyl ring in the minor groove.More significant than other isomers

Relative Contributions of Different BPDE-dG Isomers to Mutagenic and Carcinogenic Outcomes (mechanistic perspective)

The ultimate mutagenic and carcinogenic potential of a BPDE-dG adduct is a complex interplay between its intrinsic mutagenicity, its persistence in the genome (determined by repair efficiency), and the fidelity of DNA polymerases that bypass the lesion.

The intercalative nature of the (-)-cis-anti-N2-BPDE-dG adduct, while making it a better substrate for NER, also presents a significant roadblock to high-fidelity DNA polymerases during replication. nih.gov If the adduct is not repaired before replication, translesion synthesis (TLS) polymerases may be recruited to bypass the damage. These specialized polymerases are often error-prone, leading to the incorporation of an incorrect base opposite the adducted guanine, most commonly resulting in G→T transversions. nih.gov

The higher mutagenicity of the (-)-cis adduct in E. coli compared to the (+)-cis adduct suggests that the precise geometry of the intercalated pyrenyl ring influences the fidelity of the bacterial TLS polymerases. nih.gov In mammalian cells, while both cis adducts have similar mutagenicity, the trans adducts, which are less efficiently repaired, may persist longer and have more opportunities to be bypassed by error-prone polymerases, contributing to their higher mutation frequencies in this system. nih.gov

Q & A

Q. How can researchers optimize experimental designs to study the repair kinetics of (-)-cis-anti-N<sup>2</sup>-BPDE-dG-d8 in human tissues?

  • Methodological Answer : Use CRISPR-engineered cell lines to knock out specific DNA repair pathways (e.g., NER, BER). Apply live-cell imaging with fluorescently tagged repair proteins to track real-time kinetics. Validate findings with comet assays or γ-H2AX foci quantification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.